2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Description
The compound 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide features a pyridazinone core (6-oxo-1,6-dihydropyridazine) substituted at position 3 with a 4-ethoxyphenyl group. The nitrogen at position 1 is linked via a methylene bridge to an acetamide moiety, which is further substituted with a 3-methoxybenzyl group.
Properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-3-29-18-9-7-17(8-10-18)20-11-12-22(27)25(24-20)15-21(26)23-14-16-5-4-6-19(13-16)28-2/h4-13H,3,14-15H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTLHNTXYIYAHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide involves several stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a variety of biological activities that make it a candidate for further research in pharmacology:
-
Antimicrobial Activity
- Studies have demonstrated that derivatives of pyridazinones, including this compound, show significant antimicrobial properties against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
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Anticancer Properties
- Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The presence of the pyridazinone moiety is believed to contribute to the cytotoxic effects observed in certain cancer cell lines.
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Anti-inflammatory Effects
- The compound has shown promise in reducing inflammation in preclinical models, suggesting potential applications in treating inflammatory diseases.
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CNS Activity
- Some studies suggest that pyridazinone derivatives may have neuroprotective effects and could be explored for their potential use in treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the applications and effects of this compound:
Mechanism of Action
The mechanism of action of 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Pyridazinone vs. Triazolopyridazine
- Target Compound: Pyridazinone core (6-oxo-1,6-dihydropyridazine).
- Analog (): Triazolopyridazine core ([1,2,4]triazolo[4,3-b]pyridazine). The triazole ring in the analog introduces additional nitrogen atoms, enhancing π-π stacking interactions and metabolic stability. The pyridazinone core in the target compound may offer better hydrogen-bonding capabilities due to the ketone oxygen .
Pyridazinone vs. Imidazopyridine
- Analog (): Imidazo[1,2-a]pyridine core. Pyridazinone’s conjugated system in the target compound may favor binding to planar active sites in enzymes .
Substituent Variations
Aromatic Substituents
Pharmacological Implications
Biological Activity
The compound 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.36 g/mol
- CAS Number : 1286711-25-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The presence of phenolic groups in the structure may contribute to its ability to scavenge free radicals.
- Anti-inflammatory Effects : In vitro studies indicate that the compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Anticancer Properties : Early research has shown that it may induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of DPPH radicals | |
| Anti-inflammatory | Inhibition of IL-6 production | |
| Anticancer | Induction of apoptosis in HeLa cells |
Case Study 1: Antioxidant Activity
A study conducted by researchers demonstrated that the compound significantly reduced oxidative stress markers in a cellular model. The DPPH assay showed a dose-dependent scavenging effect, with an IC50 value comparable to established antioxidants.
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results indicated a marked decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.
Case Study 3: Anticancer Activity
In vitro assays revealed that treatment with the compound led to increased apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways and modulation of Bcl-2 family proteins.
Research Findings
Recent studies have focused on elucidating the detailed mechanisms underlying the biological activities of this compound:
- Cell Signaling Pathways : Research indicates that the compound may modulate key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
- Structure-Activity Relationship (SAR) : Analyses suggest that modifications in the ethoxy and methoxy groups significantly influence the biological activity, highlighting the importance of structural components.
Q & A
Q. What are the key synthetic routes for 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Condensation : Formation of the pyridazinone core via cyclization of substituted hydrazines with diketones or keto-esters.
- Acetylation : Introduction of the acetamide moiety using chloroacetyl chloride or similar reagents under basic conditions (e.g., triethylamine in dichloromethane).
- Functionalization : Attachment of the 4-ethoxyphenyl and 3-methoxybenzyl groups via nucleophilic substitution or Suzuki coupling.
Optimization : Control reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C for cyclization), and catalyst choice (e.g., HCl for acid-catalyzed steps). Yield and purity improvements often require iterative recrystallization or column chromatography .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and regiochemistry (e.g., distinguishing pyridazinone ring protons at δ 6.5–8.0 ppm).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- HPLC : Quantify purity (>95% for pharmacological studies) using reverse-phase C18 columns with UV detection at λ ≈ 250–280 nm (absorbance of aromatic/amide groups) .
Q. How can researchers design initial biological assays to screen for pharmacological activity?
- In vitro assays :
- Enzyme inhibition : Test against kinases or cyclooxygenases using fluorogenic substrates.
- Antimicrobial activity : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negative controls.
Note : Prioritize targets based on structural analogs (e.g., pyridazinone derivatives often show anti-inflammatory activity) .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity and pharmacokinetic properties?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2). Focus on hydrogen bonding with the pyridazinone oxygen and hydrophobic contacts with aryl groups.
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability. Validate predictions with experimental logD7.4 measurements .
Q. What strategies resolve contradictions in bioactivity data across structural analogs?
- Structure-Activity Relationship (SAR) analysis : Systematically vary substituents (e.g., replace 4-ethoxyphenyl with 4-fluorophenyl) and compare IC50 values.
- Meta-analysis : Reconcile discrepancies by evaluating assay conditions (e.g., cell line variability, serum concentration in media). For example, ethyl ester analogs may show enhanced solubility but reduced membrane permeability compared to acetamides .
Q. How can synthetic routes be scaled while maintaining yield and reproducibility?
- Process optimization :
- Replace batch reactors with flow chemistry for exothermic steps (e.g., acetylation).
- Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry).
- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What are the best practices for evaluating metabolic stability and metabolite identification?
- In vitro metabolism : Incubate with liver microsomes (human or rodent) and analyze via LC-MS/MS. Monitor phase I metabolites (e.g., hydroxylation at the ethoxy group).
- Stability assays : Assess half-life in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) to predict oral bioavailability .
Q. How should researchers address solubility challenges in formulation studies?
- Co-solvent systems : Test PEG-400 or cyclodextrins to enhance aqueous solubility.
- Solid dispersion : Use spray drying with polymers (e.g., PVP-VA64) to create amorphous forms.
- Salt formation : Screen with hydrochloric or maleic acid to improve dissolution rates .
Safety and Handling
Q. What precautions are necessary for safe laboratory handling of this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing and synthesis.
- Spill management : Absorb with vermiculite and dispose as hazardous waste.
First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if inhaled or ingested .
Data Reporting and Reproducibility
Q. How can researchers ensure transparency in reporting synthetic and analytical data?
- Deposit raw data : Share NMR spectra, HPLC chromatograms, and crystallographic files (if available) in repositories like Zenodo or PubChem.
- Detailed protocols : Specify exact grades of solvents, lot numbers of reagents, and instrument calibration methods.
- Negative results : Report failed reactions or inactive analogs to guide SAR efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
